Cas no 1805103-04-1 (Methyl 4,5-bis(trifluoromethyl)-2-methoxybenzoate)

Methyl 4,5-bis(trifluoromethyl)-2-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4,5-bis(trifluoromethyl)-2-methoxybenzoate
-
- Inchi: 1S/C11H8F6O3/c1-19-8-4-7(11(15,16)17)6(10(12,13)14)3-5(8)9(18)20-2/h3-4H,1-2H3
- InChI Key: YVXJLRIZRMLBDT-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=O)OC)C(=CC=1C(F)(F)F)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 351
- Topological Polar Surface Area: 35.5
- XLogP3: 3.5
Methyl 4,5-bis(trifluoromethyl)-2-methoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015009087-1g |
Methyl 4,5-bis(trifluoromethyl)-2-methoxybenzoate |
1805103-04-1 | 97% | 1g |
1,460.20 USD | 2021-06-21 |
Methyl 4,5-bis(trifluoromethyl)-2-methoxybenzoate Related Literature
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
2. Book reviews
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
Additional information on Methyl 4,5-bis(trifluoromethyl)-2-methoxybenzoate
Methyl 4,5-bis(trifluoromethyl)-2-methoxybenzoate (CAS No. 1805103-04-1): A Comprehensive Overview
Methyl 4,5-bis(trifluoromethyl)-2-methoxybenzoate, identified by its CAS number 1805103-04-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, holds promise in various applications, particularly in the development of novel therapeutic agents and advanced materials. The presence of multiple functional groups, including trifluoromethyl and methoxy substituents, contributes to its distinct chemical properties and reactivity, making it a subject of intense study among researchers.
The molecular structure of Methyl 4,5-bis(trifluoromethyl)-2-methoxybenzoate consists of a benzoate core adorned with two trifluoromethyl groups at the 4th and 5th positions, along with a methoxy group at the 2nd position. This arrangement imparts a high degree of electronic richness and stability to the molecule, which is crucial for its role in synthetic chemistry and drug design. The trifluoromethyl group, in particular, is well-known for its ability to enhance metabolic stability and binding affinity, making it a valuable moiety in medicinal chemistry.
In recent years, Methyl 4,5-bis(trifluoromethyl)-2-methoxybenzoate has been explored as a key intermediate in the synthesis of various biologically active compounds. Its versatility allows for further functionalization, enabling the creation of complex molecules with tailored properties. Researchers have leveraged this compound to develop potential candidates for treating a range of diseases, including cancer, inflammation, and infectious disorders. The< strong> methoxy group serves as a versatile handle for further chemical modifications, facilitating the introduction of additional functionalities that can enhance pharmacological activity.
The< strong> trifluoromethyl substituents play a critical role in modulating the pharmacokinetic profile of derived compounds. They contribute to lipophilicity and metabolic stability, which are essential factors for drug efficacy and bioavailability. Moreover, the electron-withdrawing nature of these groups can influence the electronic distribution within the molecule, affecting its interactions with biological targets. This has led to increased interest in using Methyl 4,5-bis(trifluoromethyl)-2-methoxybenzoate as a scaffold for designing next-generation therapeutics.
Recent studies have highlighted the compound's potential in developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, derivatives of Methyl 4,5-bis(trifluoromethyl)-2-methoxybenzoate have been investigated for their ability to inhibit kinases and other enzymes overexpressed in cancer cells. The< strong> methoxy group allows for selective modifications that can fine-tune binding interactions with these targets, leading to improved therapeutic outcomes. Additionally, the< strong> trifluoromethyl groups enhance the compound's resistance to metabolic degradation, ensuring prolonged activity within biological systems.
The synthesis of Methyl 4,5-bis(trifluoromethyl)-2-methoxybenzoate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination processes are commonly used to introduce the desired functional groups efficiently. These synthetic strategies underscore the compound's importance as a building block in modern chemical synthesis.
The< strong> trifluoromethyl-containing benzoate derivatives have also found applications beyond pharmaceuticals. They serve as valuable intermediates in materials science, particularly in the development of liquid crystals and organic semiconductors. The electronic properties imparted by these substituents contribute to enhanced performance characteristics in optoelectronic devices. Furthermore, their stability under various environmental conditions makes them suitable for use in coatings and specialty polymers.
In conclusion, Methyl 4,5-bis(trifluoromethyl)-2-methoxybenzoate (CAS No. 1805103-04-1) is a multifaceted compound with significant potential across multiple domains of chemistry and medicine. Its unique structural features enable diverse applications in drug development and material science. The ongoing research into this compound continues to uncover new possibilities for its utilization in addressing complex challenges in health and technology. As synthetic methodologies advance further,< strong>Methyl 4,< strong>5-bis(trifluoromethyl)-2,< strong>methoxybenzoates role is expected to expand even more profoundly.
1805103-04-1 (Methyl 4,5-bis(trifluoromethyl)-2-methoxybenzoate) Related Products
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)


